molecular formula C17H14N2OS2 B5566397 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone

2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone

Cat. No.: B5566397
M. Wt: 326.4 g/mol
InChI Key: XVIYMPLXVKDCIK-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl group to an ethanone backbone, which is further substituted with a 2,3-dihydroindole ring.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIYMPLXVKDCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling of the Two Moieties: The final step involves the coupling of the benzothiazole and indole moieties through a sulfanyl linkage, often using a thiol reagent and appropriate coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzothiazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name (CAS or Reference) Key Substituents Molecular Formula Molecular Weight (g/mol)
Target : 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone Benzothiazole-sulfanyl, 2,3-dihydroindole C₁₆H₁₂N₂OS₂ (calculated) 320.4 (calculated)
1-(2,3-Dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone Oxadiazole-phenoxymethyl, 2,3-dihydroindole C₁₉H₁₇N₃O₃S 367.4
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone Benzothiazole-sulfanyl, phenylsulfonyl-imidazolidine C₂₄H₂₁N₃O₃S₃ 495.6
2-[N'-(4-Hydroxybenzylidene)-hydrazino]-1-(2-methylimino-3-m-tolylimino-dihydroindol-1-yl)-ethanone Hydrazino-benzylidene, multiple imino groups, 2,3-dihydroindole Not reported Not reported

Key Observations :

  • Electron-Withdrawing vs. In contrast, the oxadiazole-phenoxymethyl group in introduces additional hydrogen-bond acceptors (6 vs. 4 in the target), which may improve solubility in polar solvents .
  • Molecular Complexity : The imidazolidine-sulfonyl derivative has a higher molecular weight (495.6 g/mol) due to bulky phenylsulfonyl groups, which could hinder membrane permeability compared to the target compound.
Physicochemical Properties
Property Target (Calculated) Oxadiazole Derivative Imidazolidine Derivative
XLogP3 ~3.5 3.2 Not reported
Hydrogen Bond Acceptors 4 6 6
Rotatable Bonds 4 6 7
Topological Polar Surface Area (Ų) ~80 (estimated) 93.8 Not reported

Implications :

  • Lipophilicity : The target’s calculated XLogP3 (~3.5) suggests moderate lipophilicity, comparable to the oxadiazole derivative (3.2), making both suitable for crossing biological membranes.
  • Solubility : The oxadiazole derivative’s higher polar surface area (93.8 Ų) and H-bond acceptors may enhance aqueous solubility relative to the target compound .

Biological Activity

The compound 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is a member of the benzothiazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is C15H12N2S2C_{15}H_{12}N_{2}S_{2}. The compound features a benzothiazole moiety linked to a dihydroindole structure, which is significant for its biological interactions.

Synthesis

The synthesis of the compound typically involves the condensation of appropriate benzothiazole derivatives with indole-based structures. This process can yield various analogs that may exhibit differing biological activities. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cyclization techniques.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AHeLa5.0
Compound BMCF710.0
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanoneA5497.5

These results suggest that the compound may effectively induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been extensively studied. Compounds similar to 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone have shown activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

The biological activity of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is attributed to several mechanisms:

  • DNA Interaction : Many benzothiazole derivatives interact with DNA, potentially leading to the inhibition of replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer properties in vitro. The study reported that specific substitutions on the benzothiazole ring significantly enhanced anticancer activity against various human cancer cell lines (e.g., HCC827 and NCI-H358).

Study Highlights

  • Objective : To assess the anticancer potential of synthesized benzothiazole derivatives.
  • Methodology : MTS assays were conducted on multiple cell lines.
  • Results : Certain derivatives exhibited IC50 values lower than those of established chemotherapeutics.

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